7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Overview
Description
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (MTHT), is a heterocyclic compound with a benzodiazepine ring structure, possessing a methoxy group at the 7-position. It is a relatively new synthetic compound, first synthesized in the early 2000s, and has been the subject of a number of scientific studies since then.
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Route : A notable advancement in synthesizing 7-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine, crucial for biologically active molecules like JTV-519 and S107, has been achieved. This process, starting from 4-methoxythiophenol, demonstrates a significant improvement over previous methods, achieving a 68% overall yield in just four steps through acyliminum cyclization (Deng et al., 2017).
- Novel Synthesis Techniques : Research has also explored the Pummerer Rearrangement with 7‐(trifluoromethyl)dibenzo[b,e] [1,4]‐thiazepine‐5(11H)‐carboxaldehyde 10‐oxide, leading to the formation of new thiazepine derivatives (Yale, 1978).
Biological and Medicinal Research
- Antimicrobial Activity : Studies have shown that certain derivatives of 2,3-dihydrobenzo[b][1,4]thiazepines exhibit notable antibacterial and antifungal properties, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2013).
- Anticonvulsant Properties : Research into 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and triazolo[4,3-d]benzo[b][1,4]thiazine derivatives has revealed significant anticonvulsant activity in various compounds, with some showing lower neurotoxicity compared to reference drugs like carbamazepine (Zhang et al., 2010).
Chemical Transformations and Derivatives
- Ring Expansion Techniques : A study demonstrated the first successful thiazepine ring expansion in tetrahydro-1,4-benzothiazepine to produce benzothiazonine, highlighting the versatility of these compounds in chemical transformations (Воскресенский et al., 2013).
- Synthesis of Novel Derivatives : Research also focused on creating 2-(Triazolyl, Oxadiazolyl, and Pyrazolyl) Substituted 1,5-Benzothiazepin-S,S-Dioxide Derivatives, expanding the range of potential medicinal applications of these compounds (Gupta et al., 2012).
Structural Analysis and Novel Compounds
- Crystal Structure Analysis : Detailed crystal structure analysis of various thiazepine derivatives has been conducted to better understand their chemical properties and potential applications (Du & Wu, 2020).
- Hydrazonoyl Halides Reactions : The reaction of hydrazonoyl halides with thiazepine derivatives led to the synthesis of new thiazole, thiadiazole, and benzothiazepine compounds, further demonstrating the compound's versatility in synthetic chemistry (El‐Hag et al., 2017).
Mechanism of Action
Target of Action
The primary target of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine, also known as 2,3,4,5-TETRAHYDRO-7-METHOXY-1,4-BENZOTHIAZEPINE, is the RyR1 channel . This compound enhances the binding affinity of Calstabin-1 , a protein that stabilizes the closed state of RyR1 channels .
Mode of Action
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine binds to the RyR1 channel and enhances the binding affinity of Calstabin-1 . By doing so, it prevents the depletion of Calstabin-1 from the RyR1 complex .
Biochemical Pathways
The RyR1 channel is involved in the release of calcium ions from the sarcoplasmic reticulum, a structure found within muscle cells that is important for triggering muscle contractions. By enhancing the binding of Calstabin-1 to the RyR1 channel, 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine helps to regulate calcium ion release, which can influence muscle contraction and relaxation processes .
Result of Action
The binding of 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine to the RyR1 channel and its enhancement of Calstabin-1 binding affinity leads to a slowing of muscle fatigue and a reduction in muscle damage in exercised mice . This suggests potential applications in conditions related to muscle fatigue or damage.
properties
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-2-3-10-8(6-9)7-11-4-5-13-10/h2-3,6,11H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSSDKLUAZVADY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473103 | |
Record name | 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine | |
CAS RN |
145903-31-7 | |
Record name | 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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